Desloratadine-d5 Hydrochloride
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Overview
Description
Desloratadine-d5 Hydrochloride is a deuterated form of Desloratadine, a second-generation tricyclic antihistamine. It is used primarily in the treatment of allergic conditions such as seasonal and perennial allergic rhinitis, pruritus, and urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Desloratadine due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desloratadine-d5 Hydrochloride involves the incorporation of deuterium atoms into the Desloratadine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Desloratadine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .
Scientific Research Applications
Desloratadine-d5 Hydrochloride is widely used in scientific research due to its stability and traceability. Some of its key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Desloratadine in the body.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates involved in the metabolism of Desloratadine.
Drug Interaction Studies: Used to investigate potential interactions between Desloratadine and other drugs.
Analytical Chemistry: Employed as an internal standard in various analytical techniques to ensure accurate quantification of Desloratadine.
Mechanism of Action
Desloratadine-d5 Hydrochloride exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical allergic symptoms such as itching, swelling, and redness. The compound does not readily cross the blood-brain barrier, which minimizes central nervous system effects such as drowsiness .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Desloratadine-d5 Hydrochloride include:
Loratadine: The parent compound of Desloratadine, used for similar allergic conditions.
Fexofenadine: Another second-generation antihistamine with similar pharmacological properties.
Cetirizine: A second-generation antihistamine known for its efficacy in treating allergic rhinitis and urticaria.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for pharmacokinetic and metabolic studies, where precise measurement and analysis are crucial .
Properties
Molecular Formula |
C19H20Cl2N2 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H/i1D,2D,3D2,9D; |
InChI Key |
XJJLVGAIFJSMSJ-XEUYGSPTSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H].Cl |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Cl |
Origin of Product |
United States |
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